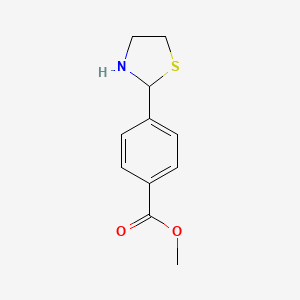

Methyl 4-(1,3-thiazolidin-2-yl)benzoate

CAS No.: 1017783-07-1

Cat. No.: VC3004542

Molecular Formula: C11H13NO2S

Molecular Weight: 223.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017783-07-1 |

|---|---|

| Molecular Formula | C11H13NO2S |

| Molecular Weight | 223.29 g/mol |

| IUPAC Name | methyl 4-(1,3-thiazolidin-2-yl)benzoate |

| Standard InChI | InChI=1S/C11H13NO2S/c1-14-11(13)9-4-2-8(3-5-9)10-12-6-7-15-10/h2-5,10,12H,6-7H2,1H3 |

| Standard InChI Key | UAWWTAKFPLAVCK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)C2NCCS2 |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2NCCS2 |

Introduction

Synthesis and Preparation Methods

The synthesis of thiazolidine derivatives often involves multi-step organic reactions. For example, Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate can be synthesized by reacting thioamides with acetylene dicarboxylate in ethanol at ambient temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and purity while reducing costs.

Biological Activities and Applications

Thiazolidine derivatives are known for their diverse biological activities:

-

Antimicrobial Activity: These compounds have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

-

Anticancer Activity: Some thiazolidine derivatives exhibit anticancer effects, as demonstrated by their ability to inhibit the growth of cancer cells .

-

Anti-inflammatory Activity: Thiazolidine derivatives have shown potential in reducing inflammation, which is beneficial in treating inflammatory diseases .

Research Findings and Future Directions

While specific research findings on Methyl 4-(1,3-thiazolidin-2-yl)benzoate are not available, studies on related compounds suggest that thiazolidine derivatives hold promise in various therapeutic areas. Future research should focus on exploring the biological activities of Methyl 4-(1,3-thiazolidin-2-yl)benzoate and optimizing its synthesis for potential applications in medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume